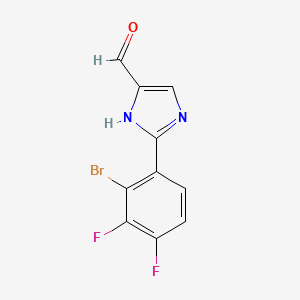
2-(2-Bromo-3,4-difluorophenyl)-1H-imidazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-3,4-difluorophenyl)-1H-imidazole-5-carbaldehyde is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromo and two fluoro substituents on the phenyl ring, which are attached to an imidazole ring with an aldehyde functional group at the 5-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3,4-difluorophenyl)-1H-imidazole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a phenyl ring followed by the formation of the imidazole ring and subsequent introduction of the aldehyde group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions and ring formations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-3,4-difluorophenyl)-1H-imidazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The bromo and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromo or fluoro groups.
Major Products Formed
Oxidation: 2-(2-Bromo-3,4-difluorophenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(2-Bromo-3,4-difluorophenyl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Bromo-3,4-difluorophenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-3,4-difluorophenyl)-1H-imidazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo and fluoro substituents can enhance its binding affinity and specificity for certain targets, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Bromo-3,4-difluorophenyl)acetic acid
- 2-(2-Bromo-3,4-difluorophenyl)boronic acid
- 2-(2-Bromo-3,4-difluorophenyl)methylene
Uniqueness
Compared to similar compounds, 2-(2-Bromo-3,4-difluorophenyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of the imidazole ring and the aldehyde functional group
Propiedades
Fórmula molecular |
C10H5BrF2N2O |
|---|---|
Peso molecular |
287.06 g/mol |
Nombre IUPAC |
2-(2-bromo-3,4-difluorophenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H5BrF2N2O/c11-8-6(1-2-7(12)9(8)13)10-14-3-5(4-16)15-10/h1-4H,(H,14,15) |
Clave InChI |
SFGWSUPEKOXUJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C2=NC=C(N2)C=O)Br)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


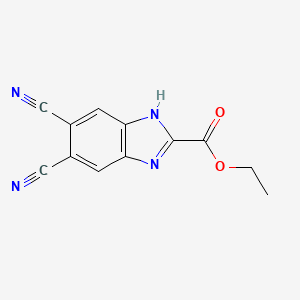
![1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride](/img/structure/B13675156.png)

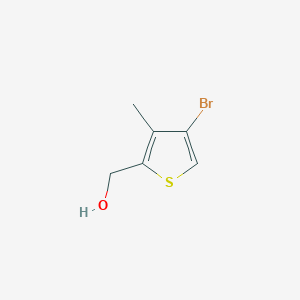



![Ethyl 6-methoxy-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13675203.png)
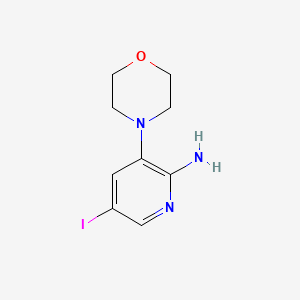

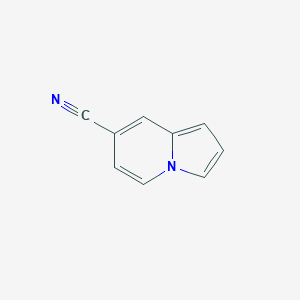
![2-[4-(Trifluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13675226.png)
![4-(Methoxycarbonyl)-3-oxobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13675239.png)

